

# Technical Whitepaper: 6-Formyl-2-hydroxy-3-methoxybenzoic Acid

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## Compound of Interest

Compound Name:	6-Formyl-2-hydroxy-3-methoxybenzoic acid
CAS No.:	4743-49-1
Cat. No.:	B2526816

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## Synthesis, Reactivity, and Pharmacophore Potential[1]

### Executive Summary

**6-Formyl-2-hydroxy-3-methoxybenzoic acid** (CAS: 4743-49-1) is a highly functionalized aromatic building block characterized by the presence of three distinct reactive centers: a carboxylic acid, a phenolic hydroxyl, and an aldehyde.[1] Structurally related to Opianic acid, this compound exhibits complex ring-chain tautomerism, existing in equilibrium between an open-chain formyl-acid and a cyclic lactol (pseudo-acid).[1] Its primary utility lies in its role as a scaffold for the synthesis of isocoumarins, phthalides, and isoquinoline alkaloids, making it a valuable precursor in drug discovery campaigns targeting antimicrobial and anticancer pathways.[1]

## Structural Characterization & Physicochemical Properties

## 2.1. Chemical Identity

- IUPAC Name: **6-Formyl-2-hydroxy-3-methoxybenzoic acid**[1][2][3][4][5]
- Common Synonyms: 2-Desmethylopianic acid; 3-Methoxysalicylaldehyde-6-carboxylic acid[1]
- Molecular Formula: C

H

O

[1][4][5][6]

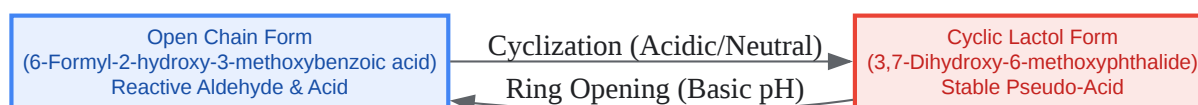
- Molecular Weight: 196.16 g/mol [1][3][6]
- CAS Number: 4743-49-1[1][2][3][7]

## 2.2. Ring-Chain Tautomerism (The "Pseudo-Acid" Phenomenon)

Unlike simple benzoic acid derivatives, **6-formyl-2-hydroxy-3-methoxybenzoic acid** possesses an aldehyde group at the C6 position (ortho to the carboxylic acid).[1] This proximity facilitates a reversible intramolecular cyclization to form a cyclic lactol (3,7-dihydroxy-6-methoxyphthalide).[1]

- Solid State: Predominantly exists as the cyclic lactol due to stabilization by intramolecular hydrogen bonding between the phenolic hydroxyl (C7-OH in phthalide numbering) and the lactol oxygen.[1]
- Solution Phase: Exists in dynamic equilibrium.[1] In polar aprotic solvents (DMSO, DMF), the open-chain form is detectable, while in acidic media, the cyclic form is favored.[1] In basic media (pH > 8), the ring opens to form the dicarboxylate dianion.[1]

Figure 1: Tautomeric Equilibrium



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Caption: The dynamic equilibrium between the open-chain formyl-acid and the cyclic lactol (phthalide) form.

## Synthetic Pathways

The most robust synthetic route involves the selective demethylation of Opianic acid (6-formyl-2,3-dimethoxybenzoic acid), which is readily accessible from the oxidation of the alkaloid narcotine.[1]

### 3.1. Selective Demethylation Strategy

Direct hydrolysis of the methoxy group at the C2 position is facilitated by the ortho-effect.[1]

The carbonyl oxygen of the adjacent carboxylic acid (or carboxylate) can coordinate with Lewis acids (e.g., AlCl

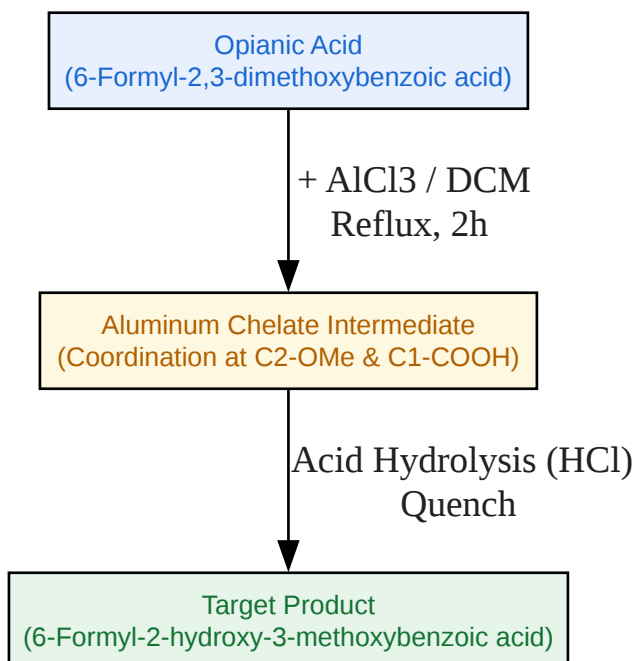
, BBr

), directing the nucleophilic attack specifically to the C2-methoxy group while leaving the C3-methoxy group intact.[1]

Reaction Scheme:

- Starting Material: Opianic Acid (6-Formyl-2,3-dimethoxybenzoic acid).[1][8]
- Reagent: Aluminum Chloride (AlCl) or Boron Tribromide (BBr).[1]
- Solvent: Dichloromethane (DCM) or Chlorobenzene.[1]
- Conditions: Reflux (for AlCl) or -78°C to RT (for BBr).
- Product: **6-Formyl-2-hydroxy-3-methoxybenzoic acid**. [1][2][3][4][5][9]

Figure 2: Synthesis Workflow



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Caption: Selective demethylation of Opianic acid via aluminum chelation to yield the 2-hydroxy derivative.

## Chemical Reactivity & Applications

The tri-functional nature of this molecule (Aldehyde, Phenol, Acid) makes it a versatile "chassis" for heterocyclic synthesis.[1]

### 4.1. Isocoumarin Synthesis

Reaction with acetic anhydride in the presence of a base (Perkin reaction conditions) leads to the formation of isocoumarins.[1] The phenolic hydroxyl group can be protected or utilized to direct further substitution.[1]

- Mechanism: Condensation of the aldehyde with the enolate of the anhydride, followed by cyclization with the carboxylic acid.[1]
- Application: Synthesis of Mellein analogs and Ochratoxin A metabolites.[1]

## 4.2. Isoquinoline Alkaloid Synthesis

Condensation with primary amines yields Schiff bases (imines), which can be reduced to form secondary amines.[1] Subsequent cyclization (e.g., Pictet-Spengler or Pomeranz-Fritsch type reactions) yields isoquinoline or isoquinolone derivatives.[1]

- Key Reaction: Condensation with amino acid esters followed by cyclization creates novel peptidomimetic scaffolds.[1]

## 4.3. Reduction to Phthalides

Selective reduction of the formyl group (using NaBH

) yields 7-hydroxy-6-methoxyphthalide, a core structure found in numerous fungal metabolites with antifungal activity.[1]

## Experimental Protocols

### Protocol A: Synthesis from Opianic Acid

This protocol utilizes AlCl

for selective demethylation, a cost-effective method suitable for scale-up.[1]

Materials:

- Opianic Acid (10.0 mmol, 2.10 g)[1]
- Aluminum Chloride (anhydrous, 12.0 mmol, 1.60 g)[1]
- Nitrobenzene or Dichloromethane (anhydrous, 20 mL)[1]
- HCl (1M, aqueous)[1]

Procedure:

- Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Opianic Acid in the chosen solvent (Nitrobenzene is preferred for higher temperature stability).
- Addition: Carefully add anhydrous AlCl

in small portions to the stirring solution at room temperature. Caution: Exothermic reaction.  
[1]

- Reaction: Heat the mixture to 60-80°C for 2-4 hours. Monitor reaction progress via TLC (SiO<sub>2</sub>, 5% MeOH in DCM). The product will appear more polar than the starting material.[1]
- Quench: Cool the mixture to 0°C in an ice bath. Slowly add 1M HCl (30 mL) to decompose the aluminum complex.[1]
- Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL).
- Purification: Wash the combined organic layers with Brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate under reduced pressure.
- Crystallization: Recrystallize the crude solid from hot water or ethanol/water mixture to yield off-white needles.[1]

Characterization Data (Expected):

- Appearance: Off-white to pale yellow crystalline solid.[1]
- Melting Point: 148-150°C (dec).[1]
- <sup>1</sup>H NMR (DMSO-d<sub>6</sub>, 400 MHz):
  - 12.5 (br s, 1H, COOH/Phenolic OH exchangeable)[1]
  - 10.2 (s, 1H, CHO - minor open form)[1]
  - 6.8 - 7.5 (m, 2H, Ar-H)[1]
  - 6.5 (s, 1H, Lactol CH - major cyclic form)[1]
  - 3.85 (s, 3H, OCH<sub>3</sub>)[1]

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